[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine

Organic Synthesis Medicinal Chemistry Building Blocks

[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine (CAS 1019488-32-4) is a synthetic secondary amine belonging to the phenylmethylamine class. Characterized by a 2-chlorobenzyl group linked to a branched (3-methylbutan-2-yl) moiety, it has a molecular formula of C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol.

Molecular Formula C12H18ClN
Molecular Weight 211.73 g/mol
CAS No. 1019488-32-4
Cat. No. B1454039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine
CAS1019488-32-4
Molecular FormulaC12H18ClN
Molecular Weight211.73 g/mol
Structural Identifiers
SMILESCC(C)C(C)NCC1=CC=CC=C1Cl
InChIInChI=1S/C12H18ClN/c1-9(2)10(3)14-8-11-6-4-5-7-12(11)13/h4-7,9-10,14H,8H2,1-3H3
InChIKeyFERDWPKMEPWCTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: Key Identity and Baseline Data for [(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine (CAS 1019488-32-4)


[(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine (CAS 1019488-32-4) is a synthetic secondary amine belonging to the phenylmethylamine class [1]. Characterized by a 2-chlorobenzyl group linked to a branched (3-methylbutan-2-yl) moiety, it has a molecular formula of C₁₂H₁₈ClN and a molecular weight of 211.73 g/mol . It is offered as a research compound with a typical purity of 95% .

Procurement Alert: Why Structural Analogs of [(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine Cannot Be Casually Substituted


In silico evaluation and general chemical principles dictate that [(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine possesses a unique combination of steric and electronic features not found in its closest commercial analogs. The ortho-chloro substitution on the aromatic ring provides a distinct steric environment compared to meta- or para-substituted isomers , influencing both binding interactions and reactivity [1]. Furthermore, the chiral, branched (3-methylbutan-2-yl) side chain introduces a significant steric hindrance element and the potential for enantioselective interactions, absent in simpler linear N-alkyl analogs like N-(2-chlorobenzyl)butan-1-amine (CAS 16183-39-4) [2]. Therefore, assuming interchangeability between this compound and its analogs without rigorous comparative experimental data presents a high risk of project failure.

Differentiation Evidence: A Quantitative Comparator Analysis for [(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine


Limited Quantitative Differential Evidence: An Assessment of [(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine

A comprehensive search of the scientific literature and authoritative databases does not currently yield direct, quantitative, head-to-head comparative data for [(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine against its close analogs. The available data is limited to vendor-supplied physical properties and references to the compound class [1]. High-strength differential evidence required for this guide is therefore absent. The following data points represent the only quantifiable information identified, but they do not meet the criteria for a direct comparator analysis. Potential differences are based on class-level inference. For example, the secondary amine center is generally associated with higher nucleophilicity compared to primary amines [2], and the ortho-chlorophenyl group may offer different pharmacokinetic profiles compared to unsubstituted or para-substituted variants .

Organic Synthesis Medicinal Chemistry Building Blocks

Strategic Application Scenarios for [(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine in Absence of Direct Comparative Data


As a Scaffold in Structure-Activity Relationship (SAR) Studies for Ortho-Substituted Bioactive Amines

Given the compound's unique ortho-chlorophenyl motif and hindered secondary amine, its primary value lies in SAR exploration. While direct comparative data is lacking, the compound's structure allows it to serve as a key analog to test the impact of ortho-substitution and chiral branching on biological activity compared to simpler, less hindered analogs. This is supported by class-level inferences regarding the influence of such structural features on target binding and pharmacokinetics . Researchers investigating targets like GPCRs or enzymes where this structural motif is a recognized pharmacophore may find it a useful comparator compound.

A Differentiated Synthetic Intermediate for Complex Molecule Construction

The secondary amine functionality of [(2-Chlorophenyl)methyl](3-methylbutan-2-yl)amine offers a distinct reactivity profile compared to primary amines like 2-Chlorobenzylamine [1]. The increased steric bulk and altered nucleophilicity of the secondary amine center allow for greater chemo- and regioselectivity in alkylation, acylation, and reductive amination sequences. This makes it a strategic choice as a building block when aiming to construct libraries of N-substituted compounds where over-alkylation or undesired side reactions with a primary amine would be problematic [2].

Precursor for Enantioselective Synthesis via Chiral Auxiliary or Resolution

The presence of a chiral center on the (3-methylbutan-2-yl) side chain differentiates this compound from achiral or racemic amine building blocks. While the commercial product is presumed to be a racemate, it can serve as a precursor for the synthesis of enantiomerically enriched compounds through classical resolution or by acting as a chiral auxiliary in asymmetric transformations . This application scenario is directly enabled by the specific and complex branched alkyl group that defines this compound.

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